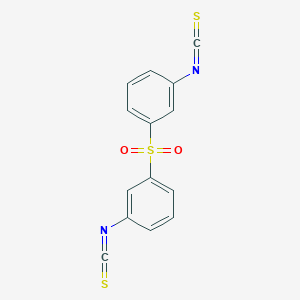![molecular formula C32H24O4 B13991807 9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol CAS No. 80034-18-0](/img/structure/B13991807.png)
9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research, including material science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of 9,10-dibromoanthracene with 4-methoxyphenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives.
Applications De Recherche Scientifique
9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The compound exerts its effects primarily through its photophysical properties. When exposed to light, it can absorb and emit photons, making it useful in applications like bioimaging and OLEDs. The molecular targets and pathways involved include interactions with light-sensitive receptors and the generation of reactive oxygen species in photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Bis(triisopropylsilylethynyl)anthracene
Uniqueness
Compared to similar compounds, 9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol stands out due to its unique combination of photophysical properties and chemical reactivity. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in scientific research .
Propriétés
Numéro CAS |
80034-18-0 |
|---|---|
Formule moléculaire |
C32H24O4 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
9,10-bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol |
InChI |
InChI=1S/C32H24O4/c1-35-25-15-11-23(12-16-25)19-21-31(33)27-7-3-5-9-29(27)32(34,30-10-6-4-8-28(30)31)22-20-24-13-17-26(36-2)18-14-24/h3-18,33-34H,1-2H3 |
Clé InChI |
OYEFWGPZRBMIBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=C(C=C5)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



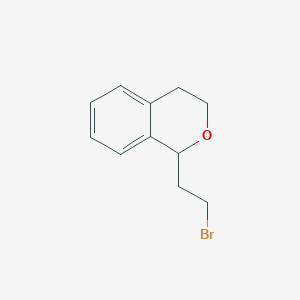


![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)

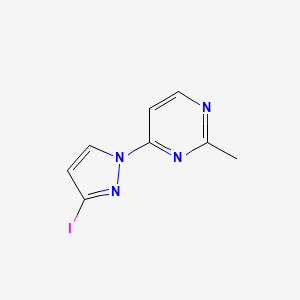
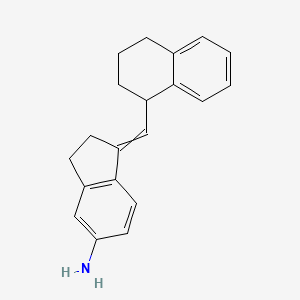
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)
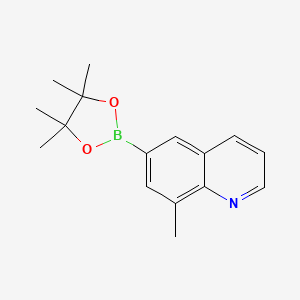


![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
